1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound characterized by a cyclohexane ring with multiple substituents This compound is notable for its unique structural features, which include a dimethyl group, a methylprop-1-en-1-yl group, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistent quality and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction reactions using reagents such as LiAlH4 or NaBH4 can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like Br2 or Cl2.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: LiAlH4, NaBH4
Substitution: Br2, Cl2
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzyme active sites, altering their activity and leading to various biochemical effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid
- (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
- (1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methyl acetate
Uniqueness
1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific combination of substituents on the cyclohexane ring, which imparts distinct chemical properties and potential applications. Its structural features differentiate it from other similar compounds, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
59742-25-5 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-[4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C14H22O/c1-9(2)6-13-7-10(3)11(4)8-14(13)12(5)15/h6-7,11,13-14H,8H2,1-5H3 |
InChI Key |
KTPIONRAPVDHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C=C1C)C=C(C)C)C(=O)C |
Origin of Product |
United States |
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